
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
“Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate” can vary depending on its specific structure and functional groups. For instance, the molecular weight of a similar compound, “methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate”, is 202.64 .Aplicaciones Científicas De Investigación
Antibacterial Applications
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, as a pyrazole derivative, may exhibit antibacterial properties. Pyrazole molecules have been noted for their potential in combating bacterial infections due to their structural characteristics .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory agents. Their mechanism of action often involves the modulation of biochemical pathways associated with inflammation .
Anti-cancer Applications
Some pyrazole derivatives have shown promise in anti-cancer research, with mechanisms that may include inhibiting cell cycle progression, inducing apoptosis, and preventing colony formation of cancer cells .
Analgesic Applications
The analgesic properties of pyrazoles are another area of interest, where they may act on central or peripheral pain pathways to alleviate pain .
Anticonvulsant Applications
Pyrazole compounds have been explored for their anticonvulsant effects, which could be beneficial in the treatment of seizure disorders .
Anthelmintic Applications
These compounds may also serve as anthelmintics, which are drugs that expel parasitic worms (helminths) from the body by either stunning or killing them without causing significant damage to the host .
Antioxidant Applications
The antioxidant potential of pyrazoles is significant due to their ability to neutralize free radicals, which can prevent oxidative stress-related damage in cells .
Herbicidal Applications
Lastly, pyrazole derivatives can be utilized in agriculture as herbicides, providing a means to control or suppress undesirable vegetation and weeds .
Mecanismo De Acción
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical pathways due to their wide range of applications in the pharmaceutical industry .
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of pyrazoles, including “Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate”, could involve exploring their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propiedades
IUPAC Name |
methyl 4-chloro-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHPWAHZHGYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



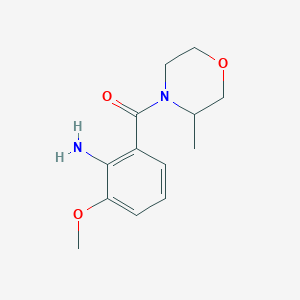

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
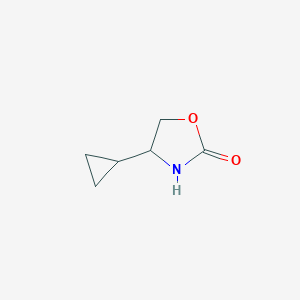
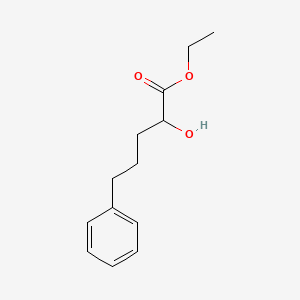

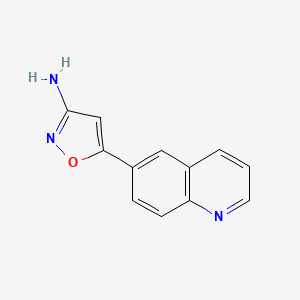

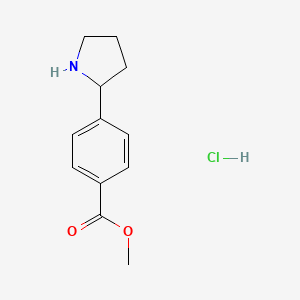
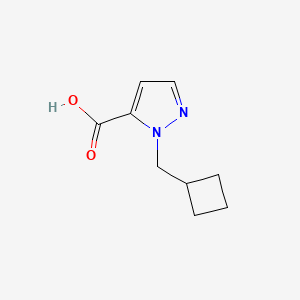
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)
![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)